molecular formula C11H16N2O2 B13517262 tert-Butyl 6-(aminomethyl)picolinate

tert-Butyl 6-(aminomethyl)picolinate

Cat. No.: B13517262
M. Wt: 208.26 g/mol
InChI Key: ZTUWZZBTORCYNG-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)picolinate is a picolinic acid derivative featuring a tert-butyl ester group at the carboxylate position and an aminomethyl substituent at the 6-position of the pyridine ring. Its structure combines steric hindrance from the tert-butyl group with the polarity of the aminomethyl moiety, influencing solubility, stability, and reactivity.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3

InChI Key

ZTUWZZBTORCYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 6-(aminomethyl)pyridine-2-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used as a ligand in binding studies to investigate the binding affinity and specificity of pyridine-based compounds.

Medicine: tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. It can be used to develop new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The closest structural analog identified in available literature is tert-Butyl 6-chloropicolinate (CAS 1280786-59-5), which replaces the aminomethyl group with a chlorine atom at the 6-position . Key differences include:

Property tert-Butyl 6-(aminomethyl)picolinate (Inferred) tert-Butyl 6-chloropicolinate
Molecular Formula C₁₁H₁₆N₂O₂ C₁₀H₁₂ClNO₂
Molecular Weight ~208 g/mol 213.66 g/mol
Substituent -CH₂NH₂ (polar, basic) -Cl (electrophilic, moderately polar)
Solubility Likely higher in polar solvents (due to -NH₂) Lower polarity (dominated by Cl)
Reactivity Amine participates in nucleophilic reactions Chlorine undergoes SNAr or coupling

The tert-butyl group in both compounds enhances lipophilicity and stability against hydrolysis compared to methyl or ethyl esters.

Stability and Handling

  • The chlorine atom in tert-Butyl 6-chloropicolinate may confer sensitivity to moisture or nucleophiles, requiring anhydrous handling .
  • The aminomethyl group in the target compound could introduce hygroscopicity or susceptibility to oxidation, necessitating inert storage conditions.

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